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Abstract

Obafistat is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3
(AKR1C3), also known as 17(3-hydroxysteroid dehydrogenase type 5 (173-HSD5). Developed
by Bayer AG, this small molecule is under investigation for its therapeutic potential in
endocrinology and metabolic diseases, as well as urogenital diseases. This technical guide
provides a comprehensive overview of the pharmacological profile of Obafistat, including its
mechanism of action, quantitative inhibitory activity, and its effects on key signaling pathways.
Detailed experimental methodologies and available preclinical data are presented to support
further research and development efforts.

Mechanism of Action

Obafistat exerts its pharmacological effect through the potent inhibition of the AKR1C3
enzyme. AKR1C3 is a critical enzyme involved in the biosynthesis of potent androgens and the
metabolism of prostaglandins. Specifically, it catalyzes the conversion of androstenedione to
testosterone and estrone to 173-estradiol. Additionally, AKR1C3 is involved in the prostaglandin
synthesis pathway, converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) to
prostaglandin F2a (PGF2a).

By inhibiting AKR1C3, Obafistat can modulate the levels of active androgens and
prostaglandins in target tissues. This dual mechanism of action underlies its potential
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therapeutic applications in hormone-dependent disorders and inflammatory conditions.

Quantitative Data

The inhibitory potency of Obafistat against human AKR1C3 has been determined through in
vitro enzymatic assays. The available quantitative data is summarized in the table below.

Parameter Value Target Source
Patent:
IC50 1.2nM Human AKR1C3
W02017202817A1

Signaling Pathways

Obafistat's inhibition of AKR1C3 directly impacts two major signaling pathways: androgen
biosynthesis and prostaglandin metabolism.

Androgen Biosynthesis Pathway

AKR1C3 plays a pivotal role in the final steps of testosterone synthesis in various tissues.
Obafistat's intervention in this pathway is depicted below.

Androstenedione Obafistat

AKR1C3 inhibits

AKR1C3

PGD2 PGH2 Obafistat

AKR1C3 AKR1C3 inhibits
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Preparation
Recombinant NADPH Substrate Test Compound
Human AKR1C3 (e.g., Androstenedione) (e.g., Obafistat)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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